molecular formula C10H12N4O3 B14527936 1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 62432-62-6

1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14527936
CAS No.: 62432-62-6
M. Wt: 236.23 g/mol
InChI Key: ZZUGFYRHNWGCQD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-8-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may share some structural similarities but can have distinct properties and applications.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62432-62-6

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1,3-dimethyl-8-(2-oxopropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C10H12N4O3/c1-5(15)4-6-11-7-8(12-6)13(2)10(17)14(3)9(7)16/h4H2,1-3H3,(H,11,12)

InChI Key

ZZUGFYRHNWGCQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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